molecular formula C9H10BrNO3 B13474034 Methyl 3-amino-2-bromo-6-methoxybenzoate

Methyl 3-amino-2-bromo-6-methoxybenzoate

Cat. No.: B13474034
M. Wt: 260.08 g/mol
InChI Key: ZQJNEDMHKLWAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-bromo-6-methoxybenzoate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzoic acid, featuring an amino group, a bromine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-bromo-6-methoxybenzoate typically involves the bromination of methyl 3-amino-6-methoxybenzoate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-bromo-6-methoxybenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-2-bromo-6-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-bromo-6-methoxybenzoate depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino group allows it to form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-bromo-2-methylbenzoate
  • Methyl 2-bromo-6-methoxybenzoate
  • Methyl 3-amino-4-methoxybenzoate

Uniqueness

Methyl 3-amino-2-bromo-6-methoxybenzoate is unique due to the specific arrangement of functional groups on the benzene ring, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Methyl 3-amino-2-bromo-6-methoxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Amino Group : Capable of forming hydrogen bonds with biological molecules.
  • Bromine Atom : Participates in halogen bonding, influencing molecular interactions.
  • Methoxy Group : Affects the compound's solubility and reactivity.

These functional groups contribute to the compound's unique chemical behavior and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The amino group facilitates hydrogen bonding, which is crucial for enzyme activity and receptor binding. Additionally, the bromine atom's ability to engage in halogen bonding enhances its interaction with biomolecules, potentially influencing signaling pathways and metabolic processes.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown potential antimicrobial properties. The interactions facilitated by the amino group may enhance binding to microbial targets, inhibiting growth.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound could affect cancer cell proliferation through modulation of specific pathways involved in cell cycle regulation .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in therapeutic contexts, particularly in diseases where enzyme activity is dysregulated .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cells
Enzyme InhibitionInhibition of specific enzymes

Case Study: Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated its effectiveness against various cancer cell lines. The compound was found to induce apoptosis in treated cells, suggesting a mechanism that involves the activation of intrinsic pathways leading to programmed cell death. This activity was attributed to the compound's ability to interact with key regulatory proteins involved in apoptosis .

Case Study: Enzyme Inhibition

In another study, this compound was evaluated as a potential inhibitor of certain enzymes implicated in disease pathways. The results indicated that the compound could effectively inhibit enzyme activity at micromolar concentrations, highlighting its potential as a therapeutic agent .

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

methyl 3-amino-2-bromo-6-methoxybenzoate

InChI

InChI=1S/C9H10BrNO3/c1-13-6-4-3-5(11)8(10)7(6)9(12)14-2/h3-4H,11H2,1-2H3

InChI Key

ZQJNEDMHKLWAJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)Br)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.